molecular formula C8H6ClNO3 B13126626 5-Carbamoyl-2-chlorobenzoic acid

5-Carbamoyl-2-chlorobenzoic acid

Cat. No.: B13126626
M. Wt: 199.59 g/mol
InChI Key: BULSSJGKUARKMA-UHFFFAOYSA-N
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Description

5-Carbamoyl-2-chlorobenzoic acid is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoyl-2-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a carbamoyl group. One common method involves the reaction of 2-chlorobenzonitrile with a suitable reagent to introduce the carbamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol. The reaction mixture is heated to facilitate the reaction and then cooled to precipitate the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoyl-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include 2-chlorobenzoic acid or other oxidized derivatives.

    Reduction: Products may include 5-amino-2-chlorobenzoic acid or other reduced forms.

    Substitution: Products depend on the nucleophile used but may include various substituted benzoic acids.

Scientific Research Applications

5-Carbamoyl-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2-chlorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

    2-Chlorobenzoic acid: Similar structure but lacks the carbamoyl group.

    5-Bromo-2-chlorobenzoic acid: Similar structure with a bromine atom instead of a carbamoyl group.

    5-Carbamoyl-2-chlorophenylboronic acid: Similar structure with a boronic acid group.

Uniqueness: 5-Carbamoyl-2-chlorobenzoic acid is unique due to the presence of both a chlorine atom and a carbamoyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

5-carbamoyl-2-chlorobenzoic acid

InChI

InChI=1S/C8H6ClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)

InChI Key

BULSSJGKUARKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)O)Cl

Origin of Product

United States

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